molecular formula C9H10BrCl B1281649 (1-Bromo-3-chloropropyl)benzene CAS No. 21763-00-8

(1-Bromo-3-chloropropyl)benzene

Cat. No. B1281649
CAS RN: 21763-00-8
M. Wt: 233.53 g/mol
InChI Key: SDWVTCNYPZSVQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of halogenated benzene derivatives typically involves the use of halogenating agents or catalysts to introduce bromo and chloro groups into the benzene ring or its side chain. For instance, the synthesis of 1-bromo-4-(3,7-dimethyloctyl)benzene is achieved through a series of reactions, including bromination, and is characterized using NMR and IR spectroscopy . Similarly, the preparation of 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene involves the synthesis of less bulky aryl bromides . These methods could potentially be adapted for the synthesis of (1-Bromo-3-chloropropyl)benzene.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is often determined using spectroscopic methods and computational chemistry. For example, the crystal structure of 1-chloro-4-[2-(4-chlorophenyl)ethyl]benzene and its bromo analogue reveals significant twisting between the benzene rings, which could imply that (1-Bromo-3-chloropropyl)benzene may also exhibit interesting structural features . Density functional theory (DFT) calculations can provide optimized structures and predict IR and NMR spectra, which are essential for understanding the molecular structure .

Chemical Reactions Analysis

Halogenated benzene compounds can participate in various chemical reactions, often serving as precursors for further chemical transformations. For instance, 1-bromo-3,5-bis(trifluoromethyl)benzene is used as a starting material for organometallic synthesis, indicating that (1-Bromo-3-chloropropyl)benzene could also be a versatile intermediate for synthesizing more complex molecules . The reactivity of such compounds with nucleophiles is also of interest, as seen in the reactions of 1-bromo-1-nitro-3,3,3-trichloropropene with O- and N-nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated benzene derivatives can be influenced by the presence and position of halogen substituents. For example, the presence of rotational isomers and the temperature-dependent coalescence of NMR peaks in 1-bromo-2,3,5,6-tetrakis(3-pentyl)benzene suggest that (1-Bromo-3-chloropropyl)benzene may exhibit similar behavior . The crystal structures and supramolecular features of halogenated benzene derivatives, such as hydrogen bonding and π-π interactions, are also important for understanding their physical properties .

Scientific Research Applications

Polycondensation Reactions

(1-Bromo-3-chloropropyl)benzene is utilized in polycondensation reactions. Kolesnikov and Korshak (1953) investigated the polycondensation reaction of 1-bromo-3-chloropropane with benzene in the presence of aluminum chloride. They established the fundamental features of this reaction, highlighting the role of various catalysts such as zirconium chloride, aluminum bromide, and ferric chloride (Kolesnikov & Korshak, 1953).

Synthesis of Complex Compounds

Lukáč and Mohapatra (1992) demonstrated the synthesis of 1-[4-(3-Chloropropanoyl)phenyl]-2-phenylethanedione using (3-chloropropyl)benzene. Their process involved Friedel-Crafts acylation, oxidation, and subsequent transformations, showcasing the versatility of (1-Bromo-3-chloropropyl)benzene in complex organic syntheses (Lukáč & Mohapatra, 1992).

Catalysis in Organic Synthesis

A study by Pan et al. (2014) explored the use of 1-Bromo-2-(cyclopropylidenemethyl)benzenes in palladium-catalyzed reactions with 2-alkynylphenols, leading to the synthesis of indeno[1,2-c]chromenes. This underscores the role of (1-Bromo-3-chloropropyl)benzene derivatives in catalytic processes that enhance molecular complexity and diversity in organic synthesis (Pan et al., 2014).

Organometallic Synthesis

The compound is also significant in organometallic synthesis. Porwisiak and Schlosser (1996) demonstrated that 1-Bromo-3,5-bis(trifluoromethyl)benzene, a derivative, is a versatile starting material for synthesizing organometallic compounds involving phenylmagnesium, phenyllithium, and phenylcopper intermediates (Porwisiak & Schlosser, 1996).

Formation of Novel Compounds

Smith, Elliott, and Jones (2013) explored the generation of 3-chloro-1-lithiopropene by treating 1-bromo-3-chloropropene with t-BuLi. This compound, though unstable, was successfully used to produce 3-alkylprop-1-en-3-ols in good yields, indicating its potential in synthesizing novel organic compounds (Smith, Elliott, & Jones, 2013).

Safety And Hazards

“(1-Bromo-3-chloropropyl)benzene” is classified as a dangerous substance. It is combustible, harmful if swallowed, and toxic if inhaled . It may cause respiratory irritation and is suspected of causing genetic defects . It should be handled with appropriate safety measures, including the use of personal protective equipment .

properties

IUPAC Name

(1-bromo-3-chloropropyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrCl/c10-9(6-7-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWVTCNYPZSVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCCl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20511461
Record name (1-Bromo-3-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Bromo-3-chloropropyl)benzene

CAS RN

21763-00-8
Record name (1-Bromo-3-chloropropyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20511461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Bromo-3-chloropropyl)benzene
Reactant of Route 2
Reactant of Route 2
(1-Bromo-3-chloropropyl)benzene
Reactant of Route 3
Reactant of Route 3
(1-Bromo-3-chloropropyl)benzene
Reactant of Route 4
(1-Bromo-3-chloropropyl)benzene
Reactant of Route 5
(1-Bromo-3-chloropropyl)benzene
Reactant of Route 6
Reactant of Route 6
(1-Bromo-3-chloropropyl)benzene

Citations

For This Compound
4
Citations
C Neudorfer, N Eberherr, K Shanab, W Holzer… - Molbank, 2015 - mdpi.com
Starting from 1-(2-fluorophenyl)-1,3-dihydro-2H-benzimidazol-2-one (1) and (1-bromo-3-chloropropyl)benzene (2), the target compound 3, which represents a precursor for future …
Number of citations: 10 www.mdpi.com
DS Risley, RJ Bopp - Analytical profiles of drug substances, 1990 - Elsevier
Publisher Summary This chapter discusses fluoxetine. Fluoxetine hydrochloride is a selective serotonin reuptake inhibitor which is clinically effective for the treatment of depression. …
Number of citations: 28 www.sciencedirect.com
C Neudorfer, A Seddik, K Shanab, A Jurik… - Molecules, 2015 - mdpi.com
Since the norepinephrine transporter (NET) is involved in a variety of diseases, the investigation of underlying dysregulation-mechanisms of the norepinephrine (NE) system is of major …
Number of citations: 10 www.mdpi.com
ZJ Yang - 2017 - academiccommons.columbia.edu
Research described herein seeks to study the reactivity of CpRu (PP) H with pyridinium and azetidinium cations. For the former, we wish to determine if a previously established …
Number of citations: 3 academiccommons.columbia.edu

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.